2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is an organic compound that features a chloro-substituted acetamide group attached to a methoxyphenyl and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyaniline, 2-chloropyridine, and chloroacetyl chloride.
Formation of Intermediate: 3-Methoxyaniline reacts with chloroacetyl chloride to form 2-chloro-N-(3-methoxyphenyl)acetamide.
Final Product Formation: The intermediate is then reacted with 2-chloropyridine in the presence of a base, such as sodium hydride, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, potentially including alcohols or amines.
Hydrolysis: 3-methoxyaniline, 2-chloropyridine, and acetic acid derivatives.
Scientific Research Applications
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets, which could lead to new therapeutic agents.
Industrial Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, methoxy, and pyridinyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(3-methoxyphenyl)acetamide: Lacks the pyridinylmethyl group, which may affect its reactivity and applications.
N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide: Lacks the chloro group, potentially altering its chemical properties and biological activity.
2-Chloro-N-(pyridin-2-ylmethyl)acetamide: Lacks the methoxyphenyl group, which could impact its overall stability and reactivity.
Uniqueness
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methoxyphenyl and pyridinylmethyl groups, along with the chloro substituent, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14-7-4-6-13(9-14)18(15(19)10-16)11-12-5-2-3-8-17-12/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQCAMIWOOCLNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC2=CC=CC=N2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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